molecular formula C13H13Br2N3 B1447975 Bis-(6-bromo-pyridin-2-ylmethyl)-methyl-amine CAS No. 845621-72-9

Bis-(6-bromo-pyridin-2-ylmethyl)-methyl-amine

Cat. No. B1447975
M. Wt: 371.07 g/mol
InChI Key: PTTPEMMMUGWHHE-UHFFFAOYSA-N
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Description

“Bis-(6-bromo-pyridin-2-ylmethyl)-methyl-amine” is a complex organic compound. It likely contains two pyridine rings (a type of aromatic heterocyclic compound), each substituted with a bromine atom at the 6-position . These pyridine rings are likely connected to a central methylamine group.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure . For example, compounds containing bromine atoms tend to have relatively high molecular weights and may be less volatile compared to their non-brominated counterparts.

Scientific Research Applications

Fluorescent Sensors

Bis-(pyridin-2-yl-methyl)-(1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinolin-6-ylmethyl)-amine, a derivative of Bis-(6-bromo-pyridin-2-ylmethyl)-methyl-amine, acts as a sensor for fluorescence detection of small inorganic cations like lithium, sodium, and zinc in polar solvents such as acetonitrile. This application is based on the electron transfer mechanism within the molecule, which is influenced by the complexation with inorganic cations, leading to significant fluorescence shifts (Mac et al., 2010).

Catalyst in Organic Synthesis

Bis-(6-bromo-pyridin-2-ylmethyl)-methyl-amine derivatives have been utilized in catalyst-free synthesis methods. These methods have been applied to the preparation of pyridine derivatives, highlighting the compound's role in facilitating organic reactions without additional catalysts, leading to eco-friendly isolation and purification procedures (Ali et al., 2015).

Coordination Chemistry and Metal Complexes

This compound forms complexes with metals like zinc and manganese, serving as ligands in coordination chemistry. These complexes have been studied for their potential as catalysts in various chemical reactions, such as aldol reactions, demonstrating the versatility of Bis-(6-bromo-pyridin-2-ylmethyl)-methyl-amine in forming stable and functional metal complexes (Darbre et al., 2002).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of Bis-(6-bromo-pyridin-2-ylmethyl)-methyl-amine are used in constructing coordination polymers and networks. These structures are formed through self-assembly processes, demonstrating the compound's ability to participate in the formation of complex molecular architectures (Zhang et al., 2013).

Chemosensors

A derivative of Bis-(6-bromo-pyridin-2-ylmethyl)-methyl-amine was synthesized as a colorimetric and fluorescent chemosensor for metal ions, specifically Cu2+. Its high water solubility and cell permeability allow it to detect Cu2+ ions in HepG2 cells in culture medium, showcasing its application as a potential chemosensor in aqueous solutions and mammalian cells (Zheng et al., 2016).

Safety And Hazards

As with any chemical compound, handling “Bis-(6-bromo-pyridin-2-ylmethyl)-methyl-amine” would require appropriate safety precautions. Based on its structure, it’s reasonable to assume that it should be handled with care to avoid skin and eye contact, and inhalation .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its activity in biological systems. It could potentially be of interest in the field of medicinal chemistry or materials science .

properties

IUPAC Name

1-(6-bromopyridin-2-yl)-N-[(6-bromopyridin-2-yl)methyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Br2N3/c1-18(8-10-4-2-6-12(14)16-10)9-11-5-3-7-13(15)17-11/h2-7H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTPEMMMUGWHHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=CC=C1)Br)CC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis-(6-bromo-pyridin-2-ylmethyl)-methyl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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